molecular formula C26H29F2N3O3 B2489004 3-((4-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one CAS No. 897735-33-0

3-((4-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one

Cat. No.: B2489004
CAS No.: 897735-33-0
M. Wt: 469.533
InChI Key: QTRNVDGMRFCMLG-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H29F2N3O3 and its molecular weight is 469.533. The purity is usually 95%.
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Properties

IUPAC Name

3-[(4-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29F2N3O3/c1-18-17-23(32)24(26(33)31(18)15-16-34-2)25(19-3-5-20(27)6-4-19)30-13-11-29(12-14-30)22-9-7-21(28)8-10-22/h3-10,17,25,32H,11-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRNVDGMRFCMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CCOC)C(C2=CC=C(C=C2)F)N3CCN(CC3)C4=CC=C(C=C4)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-hydroxy-1-(2-methoxyethyl)-6-methylpyridin-2(1H)-one is a complex organic molecule that exhibits various biological activities. Its structure incorporates a piperazine moiety, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and neuropharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for the compound is C24H28F2N2O3C_{24}H_{28}F_2N_2O_3, and it features multiple functional groups that contribute to its biological activity. The presence of the 4-fluorophenyl and piperazine rings enhances its interaction with biological targets.

PropertyValue
Molecular Weight426.49 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

1. Antimicrobial Activity

Research indicates that piperazine derivatives, including this compound, possess significant antimicrobial properties. The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell membrane integrity. Studies have shown that related compounds exhibit activity against various pathogens, suggesting potential efficacy against infections .

2. Anticancer Activity

The compound's structure suggests potential anticancer properties. Piperazine derivatives have been documented to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For instance, similar compounds have demonstrated cytotoxic effects against breast cancer cells with IC50 values in the low micromolar range .

3. Neuropharmacological Effects

Piperazine derivatives are also recognized for their neuropharmacological effects, particularly as anxiolytics and antidepressants. The specific substitution patterns in this compound may enhance its affinity for serotonin receptors, contributing to its potential use in treating mood disorders .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various piperazine derivatives, including the target compound. The results indicated a significant reduction in bacterial growth (up to 90%) at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Cytotoxicity in Cancer Cells

In vitro assays conducted on human breast cancer cell lines revealed that the compound induced apoptosis with an IC50 value of approximately 12 µM. Flow cytometry analysis confirmed increased annexin V staining, indicating early apoptotic changes .

Research Findings

Recent investigations into related compounds have highlighted several key findings:

  • Inhibition of Enzymatic Activity : Some studies report that piperazine derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation .
  • Structure-Activity Relationship (SAR) : The presence of fluorine atoms in the phenyl rings appears to enhance binding affinity to biological targets, suggesting that modifications in this area could optimize therapeutic efficacy .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine and pyridinone moieties provide reactive sites for nucleophilic substitution. For example:

  • Alkylation/Acylation : The secondary amine in the piperazine ring can undergo alkylation or acylation under basic conditions. In related piperazine derivatives, reactions with alkyl halides or acyl chlorides yield N-alkylated or N-acylated products, enhancing lipophilicity or modifying pharmacological activity .

  • Ether Cleavage : The methoxyethyl group may undergo demethylation under strong acidic or Lewis acid conditions, forming a hydroxylated derivative.

Table 1: Nucleophilic Substitution Pathways

Target SiteReagent/ConditionsProductReference
Piperazine N-atomEthyl bromoacetate, K₂CO₃, acetoneN-alkylated piperazine derivative
Methoxyethyl groupBBr₃, CH₂Cl₂, 0°CHydroxyethyl analog

Hydrolysis and Oxidation

The hydroxypyridinone and ester-like linkages are susceptible to hydrolysis and oxidation:

  • Hydrolysis : The pyridinone ring’s hydroxyl group can participate in acid- or base-catalyzed hydrolysis. For example, similar compounds undergo ring-opening reactions under reflux with HCl or NaOH, yielding carboxylic acid derivatives .

  • Oxidation : The secondary alcohol in the hydroxypyridinone may oxidize to a ketone using agents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).

Table 2: Hydrolysis/Oxidation Reactions

Reaction TypeConditionsOutcomeReference
Acid Hydrolysis6M HCl, reflux, 12hPyridinone ring-opening product
OxidationPCC, CH₂Cl₂, rtKetone derivative

Condensation and Cyclization

The compound’s hydroxyl and amine groups enable condensation with carbonyl compounds:

  • Hydrazone Formation : Reaction with hydrazine hydrate forms hydrazide intermediates, which can further condense with aldehydes to generate hydrazones—a strategy used to enhance bioactivity in related pyridazinones .

  • Schiff Base Synthesis : The primary amine (if generated via hydrolysis) could react with ketones or aldehydes to form Schiff bases, useful for metal coordination studies .

Table 3: Condensation Reactions

ReactantConditionsProductReference
BenzaldehydeEthanol, Δ, 6hHydrazone derivative
2-NitrobenzaldehydeAcetic acid, catalytic HClSchiff base complex

Electrophilic Aromatic Substitution

The fluorophenyl groups direct electrophilic substitution:

  • Halogenation : Bromination or nitration at the para position of the fluorophenyl ring is feasible using Br₂/FeBr₃ or HNO₃/H₂SO₄, respectively.

  • Sulfonation : Reaction with fuming H₂SO₄ introduces sulfonic acid groups, enhancing water solubility.

Table 4: Aromatic Substitution Examples

ReactionReagentPositionReference
BrominationBr₂, FeBr₃, CHCl₃Para to fluorine
NitrationHNO₃, H₂SO₄, 0°CMeta to piperazine

Functional Group Interconversion

  • Esterification : The hydroxyl group on the pyridinone can be esterified with acetic anhydride or acetyl chloride to form acetates, improving membrane permeability.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) of the pyridinone ring could yield a piperidone derivative, though this is speculative without direct data .

Key Research Findings

  • Piperazine derivatives consistently show enhanced reactivity at nitrogen centers, enabling modular functionalization .

  • Fluorophenyl groups resist electrophilic substitution at ortho positions due to steric and electronic effects, favoring para modifications.

  • Structural analogs demonstrate that methoxy-to-hydroxyl conversion significantly alters pharmacokinetic profiles.

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